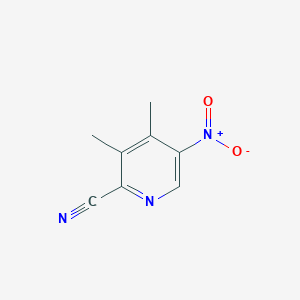
2-Cyano-3,4-dimethyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is an organic compound with the molecular formula C8H7N3O2 This compound belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile typically involves the nitration of 3,4-dimethyl-2-pyridinecarbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Ammonia or amines, appropriate solvents, and sometimes elevated temperatures.
Major Products Formed:
Reduction: 3,4-Dimethyl-2-pyridinecarbonitrile-5-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or interfere with cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
3-Nitropyridine: Similar in structure but lacks the dimethyl groups.
4-Nitro-2-pyridinecarbonitrile: Similar nitro and nitrile groups but different substitution pattern.
2,4-Dimethyl-5-nitropyridine: Similar substitution pattern but lacks the nitrile group.
Uniqueness: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is unique due to the presence of both dimethyl and nitro groups on the pyridine ring, along with a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
573763-23-2 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
3,4-dimethyl-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(2)8(11(12)13)4-10-7(5)3-9/h4H,1-2H3 |
InChIキー |
AGHZEFRRTUFFKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















